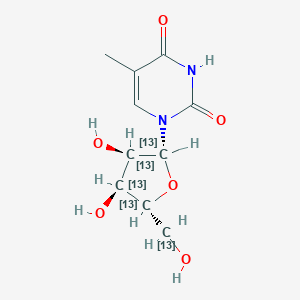

5-Methyluridine-13C5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1,5+1,6+1,7+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-CDHKJADTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473233 | |

| Record name | CTK8F2336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159496-17-0 | |

| Record name | CTK8F2336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the role of 5-Methyluridine-13C5 in RNA biology

An In-depth Technical Guide to the Role of 5-Methyluridine and its Isotopic Tracer, 5-Methyluridine-¹³C₅, in RNA Biology

Executive Summary

5-Methyluridine (m⁵U), also known as ribothymidine, is a highly conserved post-transcriptional modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). This modification plays a critical role in modulating RNA structure, stability, and function, thereby influencing fundamental biological processes such as protein synthesis and stress responses. The study of m⁵U dynamics—its synthesis, turnover, and functional impact—is greatly facilitated by the use of stable isotope-labeled analogues. This guide focuses on 5-Methyluridine-¹³C₅, a heavy isotope version of m⁵U, and its application as a metabolic tracer in advanced analytical techniques like mass spectrometry. We will delve into the core biological functions of m⁵U, the enzymatic machinery governing its placement, its association with human diseases, and the state-of-the-art experimental protocols used to investigate its role, providing researchers and drug development professionals with a comprehensive technical overview.

Introduction to 5-Methyluridine (m⁵U)

5-Methyluridine is a pyrimidine nucleoside distinguished by a methyl group at the fifth carbon position of the uracil base. It is one of the most common modifications in cellular RNA.[1] The most well-characterized occurrence of m⁵U is at position 54 in the "T-loop" (or TΨC loop) of the vast majority of eukaryotic and bacterial tRNAs.[1][2] This modification is also present in other non-coding RNAs, including rRNA and tmRNA, and has been identified at low levels in eukaryotic mRNAs.[2][3] The strategic placement of this small methyl group has profound effects on the local structure and stability of the RNA molecule.

The Enzymatic Machinery of m⁵U Modification

The installation of m⁵U is a highly regulated enzymatic process catalyzed by a conserved family of S-adenosylmethionine (SAM)-dependent methyltransferases.

-

Writer Enzymes : These enzymes transfer a methyl group from SAM to the C5 position of a target uridine residue.

-

TRMT2A (hTRMT2A) : The primary enzyme responsible for m⁵U54 formation in human cytosolic tRNAs.[4]

-

TRMT2B : The human mitochondrial counterpart to TRMT2A, responsible for methylating both mitochondrial tRNAs and 12S rRNA.

-

TrmA and Trm2 : The orthologs in Escherichia coli and Saccharomyces cerevisiae, respectively.[5][6]

-

The degradation of m⁵U, as part of RNA turnover, is handled by general pyrimidine catabolism pathways. In plants, for example, the enzyme NUCLEOSIDE HYDROLASE 1 (NSH1) directly hydrolyzes 5mU. Genetic disruption of this degradation pathway can lead to the aberrant accumulation of m⁵U in various RNA species, including mRNA.

Functional Roles of m⁵U in RNA Biology

The m⁵U modification exerts its influence primarily by stabilizing RNA structure, which in turn affects downstream processes.

-

In Transfer RNA (tRNA) : The m⁵U54 modification is a cornerstone of the canonical tRNA cloverleaf structure, contributing to the stability of the T-loop. This stability is crucial for proper tRNA folding, maturation, and interaction with the ribosome during protein synthesis.[5] Studies have shown that tRNAs lacking m⁵U54 are desensitized to small molecules that inhibit ribosome translocation, suggesting m⁵U acts as a key modulator of translation elongation.[2][5] Furthermore, the absence of m⁵U due to the knockdown of the writer enzyme TRMT2A leads to tRNA hypomodification, which can trigger the production of tRNA-derived small RNAs (tsRNAs) and induce a cellular stress response.[7][8][9]

-

In Ribosomal RNA (rRNA) : In mitochondria, m⁵U modifications installed by TRMT2B are thought to contribute to the structural integrity of the ribosome, which is essential for mitochondrial protein synthesis.

-

In Messenger RNA (mRNA) : The role of m⁵U in mRNA is an emerging area of research. While present at much lower levels than other modifications like m⁶A, its inclusion in synthetic self-amplifying RNAs (saRNAs) has been shown to mediate more sustained gene expression in vivo.[10] This suggests a role in enhancing mRNA stability or translational efficiency, a feature of significant interest for the development of mRNA-based therapeutics and vaccines.[10]

5-Methyluridine-¹³C₅: A Tool for Quantitative Analysis

Understanding the dynamics of RNA modifications requires the ability to distinguish between different pools of RNA and measure their rates of synthesis and decay. 5-Methyluridine-¹³C₅ is a stable, non-radioactive isotopic tracer where five carbon atoms in the ribose sugar are replaced with the heavier ¹³C isotope. This mass difference allows it to be distinguished from the naturally abundant ¹²C-containing molecule by mass spectrometry.

The primary application of 5-Methyluridine-¹³C₅ is in Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) .[11][12] This powerful technique enables researchers to track the flow of nucleosides into newly synthesized RNA over time. In a typical "pulse-chase" experiment, cells are first grown in a medium containing the heavy ¹³C-labeled nucleosides (the "pulse"), leading to the incorporation of the heavy label into all newly transcribed RNA. The cells are then transferred to a medium with normal ¹²C nucleosides (the "chase"). By collecting samples at different time points and analyzing the ratio of heavy to light nucleosides using LC-MS/MS, researchers can precisely quantify the turnover rates of specific RNA modifications like m⁵U.[11][13]

Quantitative Data Summary

The use of advanced analytical methods has enabled the precise quantification of m⁵U levels and the functional consequences of its depletion.

Table 1: Effects of TRMT2A Knockdown on m⁵U Levels and Cellular Processes

| Parameter Measured | Cell Line | Experimental Condition | Result | Reference |

|---|---|---|---|---|

| m⁵U Modification Level | HeLa | siRNA knockdown of TRMT2A | 37.7% reduction in m⁵U per tRNA molecule | [7] |

| Protein Synthesis Rate | HeLa | siRNA knockdown of TRMT2A | ~20% decrease in overall protein synthesis | [14] |

| tsRNA Generation | HeLa | siRNA knockdown of TRMT2A | Significant increase in 5'tiRNA-GlyGCC and 5'tiRNA-GluCTC |[14] |

Table 2: Impact of 5-Fluorouracil (5-FU) on tRNA Modification Levels (NAIL-MS Analysis)

| Modification | RNA Type | Experimental Condition | Result | Reference |

|---|---|---|---|---|

| 5-Methyluridine (m⁵U) | tRNA | HEK293T cells treated with 5-FU | 55% reduction in m⁵U levels | [11] |

| Pseudouridine (Ψ) | tRNA | HEK293T cells treated with 5-FU | 40% reduction in Ψ levels |[11] |

Key Experimental Protocols

Protocol 1: NAIL-MS for m⁵U Turnover Analysis

This protocol provides a framework for quantifying m⁵U dynamics using stable isotope labeling.

-

Cell Culture and Labeling (Pulse-Chase):

-

Culture human cells (e.g., HEK293T) in standard DMEM.

-

For the "pulse," replace the standard medium with a custom DMEM formulation lacking uridine, supplemented with 5-Methyluridine-¹³C₅ for a defined period (e.g., 24-72 hours) to allow for incorporation into newly synthesized RNA.

-

For the "chase," wash the cells thoroughly with PBS and replace the heavy medium with standard DMEM containing unlabeled uridine.

-

Harvest cells at various time points throughout the chase period (e.g., 0, 4, 8, 12, 24 hours).

-

-

RNA Isolation and Digestion:

-

Isolate total RNA from harvested cell pellets using a standard Trizol or column-based method. Ensure DNase treatment to remove contaminating DNA.

-

Quantify the purified RNA. Take a precise amount (e.g., 1-5 µg) for digestion.

-

Digest the RNA to single nucleosides using a cocktail of enzymes, typically Nuclease P1 followed by bacterial alkaline phosphatase, in a buffered solution.

-

-

LC-MS/MS Analysis:

-

Separate the digested nucleosides using reverse-phase liquid chromatography (LC).

-

Analyze the eluate by tandem mass spectrometry (MS/MS) using a triple quadrupole or Orbitrap mass spectrometer operating in positive ion mode.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify the mass transitions for both light (¹²C) and heavy (¹³C₅) m⁵U.

-

-

Data Analysis:

Protocol 2: FICC-Seq for Identifying TRMT2A Target Sites

FICC-Seq (5-Fluorouracil-induced Covalent Crosslinking and Sequencing) is a mechanism-based approach to map the binding sites of m⁵U methyltransferases.[15]

-

Cell Treatment and Crosslinking:

-

Treat cells (e.g., HEK293T) with 5-Fluorouracil (5-FU). 5-FU is a uridine analog that gets incorporated into RNA.

-

The methyltransferase (TRMT2A) attempts to methylate the 5-FU, but the reaction mechanism results in the formation of a stable, covalent bond between the enzyme and the target RNA.[15]

-

-

Immunoprecipitation:

-

Lyse the cells and perform immunoprecipitation using an antibody specific to the target enzyme (e.g., anti-TRMT2A). This will pull down the enzyme covalently crosslinked to its RNA substrates.

-

-

Library Preparation and Sequencing:

-

Perform on-bead enzymatic treatments, including limited RNA fragmentation and ligation of sequencing adapters.

-

Elute the RNA and perform reverse transcription. The site of the crosslinked peptide adduct can cause the reverse transcriptase to stall or introduce mutations, marking the modification site.

-

Amplify the resulting cDNA and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to the reference genome/transcriptome.

-

Identify peaks where reads are enriched compared to a control (e.g., no-antibody or knockout cells) to determine the specific uridine sites targeted by TRMT2A.[15]

-

Role in Drug Development and Disease

The crucial role of m⁵U in cellular function makes its regulatory machinery a point of interest for therapeutic intervention and diagnostics.

-

Disease Association : Aberrant expression of m⁵U and its writer enzymes has been linked to human diseases. Elevated levels of TRMT2A are associated with certain types of breast cancer, and dysregulation of RNA modifications is implicated in autoimmune disorders like systemic lupus erythematosus.[6][16] This makes enzymes like TRMT2A potential targets for drug development.

-

mRNA Therapeutics : As demonstrated with synthetic saRNA, the inclusion of modified nucleosides like m⁵U can significantly enhance the stability and translational output of an RNA drug.[10] Optimizing the modification landscape of mRNA vaccines and therapeutics is a key strategy to improve their efficacy and duration of action.[17][18][19] 5-Methyluridine-¹³C₅ can be used in the quality control and mechanistic studies of such next-generation therapies.

Conclusion

5-Methyluridine is a fundamental RNA modification that fine-tunes the structure and function of tRNA and other RNA species, thereby playing a vital role in maintaining translational fidelity and cellular homeostasis. The development of sophisticated analytical tools, spearheaded by the use of stable isotope tracers like 5-Methyluridine-¹³C₅ in NAIL-MS, has been instrumental in moving beyond static mapping to the quantitative measurement of RNA modification dynamics. This deeper understanding of the "epitranscriptome" is crucial for researchers in molecular biology and is paving the way for innovative diagnostic and therapeutic strategies in oncology, immunology, and genetic medicine.

References

- 1. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Human TRMT2A methylates tRNA and contributes to translation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. preprints.org [preprints.org]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. A novel deep generative model for mRNA vaccine development: Designing 5' UTRs with N 1-methyl-pseudouridine modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

5-Methyluridine-13C5 Isotopic Labeling: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the core principles, experimental methodologies, and applications of 5-Methyluridine-13C5 isotopic labeling in quantitative analysis and structural biology.

Introduction

5-Methyluridine (m5U), a post-transcriptional modification of RNA, plays a crucial role in various biological processes, including the regulation of gene expression and tRNA stability.[1] Its accurate quantification and structural analysis are therefore of significant interest in biomedical research and drug development. Isotopic labeling, a technique that involves the incorporation of stable isotopes into molecules, provides a powerful tool for these investigations.[2] This guide focuses on the principles and applications of 5-Methyluridine labeled with five Carbon-13 (13C) isotopes (this compound), a valuable internal standard for mass spectrometry-based quantification and a probe for NMR spectroscopic studies.

The core principle of isotopic labeling lies in the introduction of a "heavy" version of a molecule into a biological or chemical system.[2] This labeled molecule is chemically identical to its unlabeled counterpart but can be distinguished by analytical instruments that are sensitive to mass differences, such as mass spectrometers, or nuclear spin properties, like in Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4] this compound serves as an ideal internal standard, allowing for precise and accurate quantification of endogenous 5-methyluridine by correcting for variations in sample preparation and instrument response.[1][5][6]

Core Principles of this compound Labeling

The generation of this compound can be achieved through two primary strategies: metabolic labeling and chemical synthesis.

Metabolic Labeling

In metabolic labeling, cells are cultured in a medium where a primary carbon source, such as glucose, is replaced with its 13C-labeled counterpart (e.g., [U-13C6]-glucose).[5][6] The cells utilize this heavy carbon source for the de novo synthesis of biomolecules, including ribonucleosides. This results in the incorporation of 13C atoms throughout the entire RNA molecule, including 5-methyluridine. The resulting isotopically labeled RNA can then be harvested, digested into individual nucleosides, and the 13C-labeled 5-methyluridine can be purified or used as a component of a complex internal standard mixture.[1][5] This approach produces a stable isotope-labeled internal standard (SIL-IS) that mirrors the complexity of the biological sample.[1][5][6]

Chemical Synthesis

Chemical synthesis offers a more direct and specific route to produce this compound. This method involves the use of 13C-labeled precursors in a multi-step organic synthesis pathway to construct the 5-methyluridine molecule with 13C atoms at specific positions.[7][8] For this compound, this would typically involve a 13C5-labeled ribose precursor.[7][9] Chemical synthesis allows for the creation of a highly pure compound with a precisely defined labeling pattern, which is advantageous for use as a primary analytical standard.[9][10]

Applications in Research and Drug Development

The primary applications of this compound are in quantitative mass spectrometry and structural analysis by NMR spectroscopy.

Quantitative Analysis by Mass Spectrometry

In quantitative mass spectrometry, this compound is used as an internal standard in isotope dilution mass spectrometry (IDMS).[1] A known amount of the labeled standard is spiked into a biological sample containing the unlabeled (native) 5-methyluridine. The sample is then processed, and the ratio of the labeled to unlabeled 5-methyluridine is measured by LC-MS/MS. Since the labeled and unlabeled forms co-elute and have similar ionization efficiencies, this ratio allows for the precise calculation of the absolute amount of endogenous 5-methyluridine in the original sample.[5][6] This method offers high precision, with standard deviations of less than 2%, and a broad linear dynamic range for quantification.[5]

Table 1: Quantitative Data for Isotope Dilution Mass Spectrometry

| Parameter | Value | Reference |

| Precision (Standard Deviation) | < 2% | [5] |

| Linear Dynamic Range | Extended by two orders of magnitude | [5] |

| Mass Shift (vs. unlabeled) | +5 Da | Calculated |

Structural Analysis by NMR Spectroscopy

In NMR spectroscopy, 13C labeling is instrumental in resolving spectral overlap and facilitating resonance assignments, which are often challenging for complex biomolecules like RNA.[7][11] By incorporating this compound into an RNA sequence, the signals from the labeled ribose moiety can be specifically identified and studied.[7] This enables detailed investigation of the local conformation and dynamics of the RNA molecule, providing insights into its structure-function relationships.[12][13][14]

Experimental Protocols

Metabolic Labeling of RNA in E. coli

-

Preparation of Labeled Media: Prepare a minimal medium with [U-13C6]-glucose as the sole carbon source.

-

Cell Culture: Inoculate E. coli into the 13C-labeled minimal medium and grow the culture to the desired cell density.

-

RNA Extraction: Harvest the cells and extract total RNA using a standard protocol, such as TRIzol reagent followed by isopropanol precipitation.

-

RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

Purification (Optional): The resulting mixture of 13C-labeled nucleosides can be used as a complex internal standard. Alternatively, this compound can be purified using high-performance liquid chromatography (HPLC).

Quantitative Analysis of 5-Methyluridine by LC-MS/MS

-

Sample Preparation: To a known volume or mass of the biological sample (e.g., digested RNA), add a precise amount of this compound internal standard.

-

Chromatographic Separation: Separate the nucleosides using a reverse-phase HPLC column with a suitable gradient of aqueous and organic mobile phases.

-

Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both unlabeled 5-methyluridine and this compound.

-

Data Analysis: Integrate the peak areas for both the unlabeled and labeled analytes. Calculate the concentration of the unlabeled 5-methyluridine in the original sample using the known concentration of the internal standard and the measured peak area ratio.

Visualizations

Caption: Experimental workflow for the quantification of 5-methyluridine using a metabolically labeled internal standard.

Caption: Principle of absolute quantification of 5-methyluridine using a 13C5-labeled internal standard.

Caption: A simplified workflow for RNA modification analysis from total RNA to quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [PDF] Absolute and relative quantification of RNA modifications via biosynthetic isotopomers | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methyluridine synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Methyluridine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 5-Methyluridine-¹³C₅ for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 5-Methyluridine-¹³C₅ (m⁵U-¹³C₅), a crucial tool for metabolic studies. The guide details the enzymatic synthesis, relevant metabolic pathways, experimental protocols for its production and analysis, and quantitative data representation.

Introduction to 5-Methyluridine and Its Importance in Metabolic Research

5-Methyluridine (m⁵U), also known as ribothymidine, is a post-transcriptionally modified nucleoside found in various RNA molecules, most notably in the TΨC loop of transfer RNA (tRNA) across all domains of life. This modification plays a significant role in stabilizing tRNA structure and modulating protein synthesis.

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the tracing of metabolic fates of molecules in complex biological systems. 5-Methyluridine-¹³C₅, in which the five carbon atoms of the ribose sugar are replaced with the heavy isotope ¹³C, serves as a powerful tracer to investigate tRNA metabolism, nucleotide salvage pathways, and the broader impact of RNA modifications on cellular processes. Its incorporation allows for sensitive and specific detection by mass spectrometry, providing invaluable insights into the dynamics of RNA modification and its role in health and disease.

The Biosynthetic Pathway of 5-Methyluridine

The biosynthesis of 5-methyluridine occurs at the post-transcriptional level, where a methyl group is added to a specific uridine residue within an RNA molecule. The key enzyme family responsible for this modification is the tRNA (uracil-5-)-methyltransferases .

The overall enzymatic reaction is as follows:

-

S-adenosyl-L-methionine (SAM) + tRNA (containing uridine at position 54) ⇌ S-adenosyl-L-homocysteine (SAH) + tRNA (containing 5-methyluridine at position 54) [1]

The methyl group is transferred from S-adenosyl-L-methionine (SAM), the universal methyl donor in biological systems.[2] The biosynthesis of SAM itself is a critical metabolic pathway, originating from methionine and ATP.

To produce 5-Methyluridine-¹³C₅, a ¹³C-labeled precursor for the ribose moiety must be introduced into the cellular system or an in vitro reaction.

Experimental Protocols

The biosynthesis of 5-Methyluridine-¹³C₅ for metabolic studies can be achieved through a combination of in vitro transcription and enzymatic modification. This approach provides a controlled environment to produce highly pure labeled tRNA.

In Vitro Transcription of Unmodified tRNA with ¹³C₅-Uridine Triphosphate

This protocol outlines the synthesis of an unmodified tRNA transcript incorporating ¹³C₅-labeled Uridine triphosphate (UTP).

Materials:

-

Linearized plasmid DNA template containing the tRNA gene of interest downstream of a T7 promoter.

-

¹³C₅-Uridine-5'-triphosphate (¹³C₅-UTP)

-

ATP, GTP, CTP solutions

-

T7 RNA Polymerase

-

Transcription Buffer (10x)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:

-

Nuclease-free water to a final volume of 50 µL

-

5 µL of 10x Transcription Buffer

-

5 µL of a mix containing 10 mM each of ATP, GTP, CTP

-

5 µL of 10 mM ¹³C₅-UTP

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the transcribed ¹³C₅-U-containing tRNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

-

Quantification and Quality Control: Determine the concentration and purity of the synthesized tRNA using a spectrophotometer (A260/A280 ratio) and by running an aliquot on a denaturing polyacrylamide gel.

Enzymatic Methylation of ¹³C₅-U-tRNA

This protocol describes the enzymatic conversion of the incorporated ¹³C₅-uridine to ¹³C₅-5-methyluridine.

Materials:

-

Purified ¹³C₅-U-containing tRNA from step 3.1

-

Recombinant tRNA (uracil-5-)-methyltransferase (e.g., human TRMT2A or E. coli TrmA)

-

S-adenosyl-L-methionine (SAM)

-

Methylation Buffer (10x)

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Methylation Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction:

-

Nuclease-free water to a final volume of 100 µL

-

10 µL of 10x Methylation Buffer

-

5-10 µg of purified ¹³C₅-U-tRNA

-

2 µL of 10 mM SAM

-

1 µL of RNase Inhibitor

-

1-2 µg of recombinant tRNA (uracil-5-)-methyltransferase

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Enzyme Inactivation and Purification: Inactivate the methyltransferase by heat treatment (e.g., 65°C for 10 minutes) or by adding a suitable proteinase. Purify the methylated ¹³C₅-m⁵U-tRNA using an RNA purification kit to remove the enzyme and other reaction components.

Analysis and Quantification by LC-MS/MS

This protocol details the digestion of the labeled tRNA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm and quantify the incorporation of ¹³C₅-5-methyluridine.

Materials:

-

Purified ¹³C₅-m⁵U-tRNA

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

Ammonium acetate buffer

-

LC-MS grade water and acetonitrile

Procedure:

-

Enzymatic Digestion:

-

In a microcentrifuge tube, dissolve 1-5 µg of the purified ¹³C₅-m⁵U-tRNA in 25 µL of nuclease-free water.

-

Add 2.5 µL of 100 mM ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL).

-

Incubate at 37°C for 2 hours.

-

Add 3 µL of 1 M ammonium bicarbonate and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).

-

Incubate at 37°C for an additional 1 hour.

-

-

Sample Preparation: Centrifuge the digested sample to pellet any denatured protein. Transfer the supernatant to an LC-MS vial for analysis.

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the eluted nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor for the specific mass transitions of unlabeled 5-methyluridine and ¹³C₅-5-methyluridine.

-

Quantitative Data Presentation

The successful biosynthesis and incorporation of ¹³C₅-5-methyluridine can be quantified by comparing the peak areas of the labeled and unlabeled nucleosides in the LC-MS/MS analysis. The following table presents representative data from such an experiment.

| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Peak Area (Arbitrary Units) | Isotopic Enrichment (%) |

| 5-Methyluridine (unlabeled) | 259.1 | 127.1 | 5.8 | 1.2 x 10⁴ | - |

| 5-Methyluridine-¹³C₅ | 264.1 | 127.1 | 5.8 | 2.8 x 10⁶ | 99.6 |

| Uridine (unlabeled) | 245.1 | 113.1 | 4.2 | 5.6 x 10³ | - |

| Uridine-¹³C₅ | 250.1 | 118.1 | 4.2 | 1.1 x 10⁷ | 99.9 |

| Adenosine | 268.1 | 136.1 | 8.1 | 8.5 x 10⁶ | 0 |

| Guanosine | 284.1 | 152.1 | 6.5 | 7.9 x 10⁶ | 0 |

| Cytidine | 244.1 | 112.1 | 3.5 | 6.2 x 10⁶ | 0 |

Note: The product ion for both labeled and unlabeled 5-methyluridine is the same as the fragmentation typically results in the loss of the ribose moiety, which contains the isotopic labels. The precursor ion mass shift of +5 Da confirms the incorporation of the ¹³C₅-ribose.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the biosynthesis and analysis of 5-Methyluridine-¹³C₅.

Conclusion

This technical guide provides a detailed framework for the biosynthesis and analysis of 5-Methyluridine-¹³C₅. The combination of in vitro transcription with ¹³C-labeled precursors and subsequent enzymatic modification offers a robust method for producing high-purity labeled tRNA for metabolic studies. The analytical workflow using LC-MS/MS allows for precise quantification of isotopic enrichment, enabling researchers to confidently trace the metabolic fate of this important modified nucleoside. This powerful tool will continue to be instrumental in unraveling the complex roles of RNA modifications in cellular function and disease.

References

An In-depth Technical Guide to the Chemical Properties and Stability of 5-Methyluridine-¹³C₅

This technical guide provides a comprehensive overview of the chemical properties and stability of 5-Methyluridine-¹³C₅, a stable isotope-labeled nucleoside crucial for research in drug development and metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, stability under various conditions, and its role in biological pathways.

Core Chemical Properties

5-Methyluridine-¹³C₅ is a labeled analog of the naturally occurring nucleoside 5-Methyluridine (also known as ribothymidine). The incorporation of five ¹³C atoms into the ribose sugar moiety makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Physicochemical Data

A summary of the key chemical and physical properties of 5-Methyluridine-¹³C₅ and its unlabeled counterpart is presented in Table 1. This data is essential for the accurate preparation of standards and for understanding the compound's behavior in various experimental settings.

| Property | 5-Methyluridine-¹³C₅ | 5-Methyluridine (unlabeled) |

| Molecular Formula | ¹³C₅C₅H₁₄N₂O₆ | C₁₀H₁₄N₂O₆ |

| Molecular Weight | 263.19 g/mol [1] | 258.23 g/mol [2][3][4] |

| CAS Number | 159496-17-0[1] | 1463-10-1[1][3][5] |

| Appearance | White to off-white solid[4] | Crystalline solid[5] |

| Melting Point | Not explicitly reported | 183-187 °C[2][3][4][6] |

| Solubility | Not explicitly reported | Soluble in DMSO (~10 mg/ml), Dimethylformamide (~16 mg/ml), and PBS (pH 7.2, ~5 mg/ml). Sparingly soluble in water and methanol.[3][4][5] |

| UV Maximum (λmax) | Not explicitly reported | 267 nm[5] |

Stability Profile

Understanding the stability of 5-Methyluridine-¹³C₅ is critical for its proper handling, storage, and for ensuring the integrity of experimental data.

Storage and Shelf Life

For long-term preservation of its chemical integrity, 5-Methyluridine-¹³C₅ should be stored at -20°C in a dry, dark place.[1][4][5] The unlabeled form, 5-Methyluridine, is reported to be stable for at least four years when stored under these conditions.[5] It is recommended to handle aqueous solutions of 5-Methyluridine with care, as they are not recommended for storage for more than one day.[5]

Potential Degradation Pathways

As a nucleoside, 5-Methyluridine-¹³C₅ is susceptible to degradation under certain conditions. The primary degradation pathways are expected to be similar to those of other nucleosides and include:

-

Hydrolysis: Cleavage of the N-glycosidic bond linking the 5-methyluracil base to the ¹³C-labeled ribose sugar can occur under acidic or basic conditions.

-

Oxidation: The ribose moiety and the pyrimidine ring can be susceptible to oxidation.

-

Photodegradation: Exposure to UV light may induce photochemical reactions.

Forced degradation studies are recommended to systematically investigate these potential degradation pathways.

Experimental Protocols

To assess the stability of 5-Methyluridine-¹³C₅ and develop stability-indicating analytical methods, a forced degradation study is recommended. The following is a generalized protocol based on ICH guidelines.[7][8][9]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish a stability-indicating analytical method for 5-Methyluridine-¹³C₅.

Methodology:

-

Sample Preparation: Prepare stock solutions of 5-Methyluridine-¹³C₅ in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photodegradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.

-

-

Neutralization and Dilution: Neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS method.

HPLC-MS Method for Analysis of 5-Methyluridine and its Degradants

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from its degradation products.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor and Product Ions: To be determined based on the mass of 5-Methyluridine-¹³C₅ and its expected fragments.

A detailed protocol for the analysis of nucleosides by HPLC-MS can be adapted for this purpose.[2][3][10][11][12]

Biological Significance and Metabolic Pathways

5-Methyluridine is a naturally occurring modified nucleoside found in transfer RNA (tRNA).[3] Its presence is a result of post-transcriptional modification of uridine. The primary biological relevance of 5-Methyluridine, and by extension its labeled form, is as a product of tRNA degradation.

tRNA Degradation Pathway

The turnover of tRNA is a crucial cellular process for quality control and regulation of protein synthesis. In eukaryotes, there are two main pathways for tRNA degradation: the nuclear surveillance pathway and the rapid tRNA decay (RTD) pathway.[1][13] Hypo-modified or damaged tRNA molecules are targeted for degradation by these pathways. The degradation process ultimately releases the constituent nucleosides, including 5-Methyluridine.

The diagram above illustrates the two primary pathways of tRNA degradation in eukaryotes, leading to the release of constituent nucleosides such as 5-Methyluridine.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical experimental workflow for conducting a forced degradation study and analyzing the stability of 5-Methyluridine-¹³C₅.

This workflow provides a systematic approach to evaluating the stability of 5-Methyluridine-¹³C₅ under various stress conditions.

Conclusion

5-Methyluridine-¹³C₅ is a valuable tool for quantitative bioanalysis. A thorough understanding of its chemical properties and stability is paramount for its effective use in research and development. This guide provides a foundational understanding of these aspects, including key physicochemical data, recommended storage conditions, potential degradation pathways, and relevant experimental protocols. The information presented herein should enable researchers to design robust experiments and ensure the generation of accurate and reliable data.

References

- 1. researchgate.net [researchgate.net]

- 2. thestacks.org [thestacks.org]

- 3. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. RNA quality control: degradation of defective transfer RNA | The EMBO Journal [link.springer.com]

- 6. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. snscourseware.org [snscourseware.org]

- 10. protocols.io [protocols.io]

- 11. protocols.io [protocols.io]

- 12. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Surveillance and Cleavage of Eukaryotic tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nascent RNA Dynamics: An In-depth Technical Guide to 5-Methyluridine-13C5 Incorporation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory, experimental protocols, and data analysis for utilizing 5-Methyluridine-13C5 (5-mU-13C5) in the study of nascent RNA. Metabolic labeling with stable isotopes like 5-mU-13C5 offers a powerful tool to investigate RNA synthesis, turnover, and modification dynamics without the use of radioactive materials or disruptive chemical tags. By tracing the incorporation of the heavy isotope-labeled nucleoside into newly synthesized RNA, researchers can gain quantitative insights into the intricate regulation of gene expression.

Introduction to 5-Methyluridine and Metabolic Labeling

5-Methyluridine (m5U), also known as ribothymidine, is a modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA).[1][2] Its presence can influence RNA structure and function. By introducing an isotopically labeled version, this compound, where five carbon atoms in the ribose sugar are replaced with the heavy isotope 13C, we can specifically track its incorporation into newly transcribed RNA. This metabolic labeling approach allows for the differentiation of nascent RNA from the pre-existing RNA pool.

The primary method for analyzing the incorporation of 5-mU-13C5 is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive technique enables the precise quantification of both the labeled (heavy) and unlabeled (light) forms of 5-methyluridine in total RNA digests, providing a direct measure of new RNA synthesis.

The Pyrimidine Salvage Pathway: Gateway for 5-Methyluridine Incorporation

The incorporation of exogenous 5-Methyluridine into cellular RNA is primarily mediated by the pyrimidine salvage pathway.[1] This metabolic route recycles nucleosides and nucleobases from the breakdown of RNA and DNA. Understanding this pathway is crucial for designing and interpreting metabolic labeling experiments.

The key steps involved in the incorporation of 5-Methyluridine are:

-

Cellular Uptake: 5-Methyluridine is transported into the cell from the culture medium.

-

Phosphorylation: Uridine-cytidine kinase (UCK) phosphorylates 5-Methyluridine to 5-Methyluridine monophosphate (5-mUMP).

-

Further Phosphorylation: Subsequent phosphorylation steps convert 5-mUMP into 5-Methyluridine diphosphate (5-mUDP) and then to 5-Methyluridine triphosphate (5-mUTP).

-

Incorporation into RNA: RNA polymerases utilize 5-mUTP as a substrate for transcription, incorporating it into the growing nascent RNA chain.

Experimental Protocols

This section provides detailed methodologies for conducting a this compound metabolic labeling experiment followed by mass spectrometry analysis.

Metabolic Labeling of Nascent RNA with this compound

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Cell scrapers (for adherent cells)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes or multi-well plates) and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically for each cell line and experimental goal, but a starting range of 10-100 µM is recommended.

-

Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for the desired labeling period. The incubation time will depend on the research question. For studying rapid changes in transcription, shorter labeling times (e.g., 1-4 hours) are appropriate. For steady-state labeling, longer incubation times (e.g., 24 hours) may be necessary.

-

Cell Harvest:

-

Adherent cells: Aspirate the labeling medium, wash the cells with ice-cold PBS, and then detach them using either trypsin-EDTA or a cell scraper in ice-cold PBS.

-

Suspension cells: Transfer the cell suspension to a conical tube.

-

-

Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove any residual labeling medium.

-

Storage: The cell pellet can be immediately used for RNA isolation or flash-frozen in liquid nitrogen and stored at -80°C for later use.

Total RNA Isolation

Standard RNA isolation protocols using TRIzol reagent or column-based kits (e.g., RNeasy from Qiagen) are suitable for extracting total RNA from the labeled cells. Ensure all steps are performed under RNase-free conditions to maintain RNA integrity.

RNA Hydrolysis and Nucleoside Preparation

Materials:

-

Isolated total RNA

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium acetate buffer (pH 5.3)

-

Ultrapure water

Protocol:

-

To 1-5 µg of total RNA, add Nuclease P1 (e.g., 2 Units) in ammonium acetate buffer.

-

Incubate at 37°C for 2 hours.

-

Add Bacterial Alkaline Phosphatase (e.g., 1 Unit).

-

Incubate at 37°C for an additional 2 hours.

-

The resulting mixture of nucleosides is now ready for LC-MS/MS analysis. The sample can be diluted with ultrapure water if necessary.

Quantitative Analysis by LC-MS/MS

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

A C18 reverse-phase column is typically used for nucleoside separation.

LC-MS/MS Parameters (Example):

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from 0% to 50% B over 10-15 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| 5-Methyluridine (light) | To be determined empirically (e.g., m/z 259.1 -> 127.1) |

| This compound (heavy) | To be determined empirically (e.g., m/z 264.1 -> 132.1) |

Note: The exact MRM transitions should be optimized for the specific instrument used.

Data Analysis:

The incorporation of this compound is calculated as the ratio of the peak area of the heavy (labeled) 5-methyluridine to the sum of the peak areas of both the heavy and light (unlabeled) forms.

Percent Incorporation = [Area(Heavy) / (Area(Heavy) + Area(Light))] x 100

Data Presentation

The quantitative data obtained from LC-MS/MS analysis can be summarized in tables for clear comparison across different experimental conditions.

Table 1: this compound Incorporation in Different Cell Lines

| Cell Line | Labeling Time (hours) | 5-mU-13C5 Concentration (µM) | Percent Incorporation (%) |

| HEK293T | 4 | 50 | Data to be filled |

| HeLa | 4 | 50 | Data to be filled |

| A549 | 4 | 50 | Data to be filled |

| Jurkat | 4 | 50 | Data to be filled |

Table 2: Time Course of this compound Incorporation in HEK293T Cells

| Labeling Time (hours) | 5-mU-13C5 Concentration (µM) | Percent Incorporation (%) |

| 1 | 50 | Data to be filled |

| 2 | 50 | Data to be filled |

| 4 | 50 | Data to be filled |

| 8 | 50 | Data to be filled |

| 24 | 50 | Data to be filled |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships involved in a this compound labeling experiment.

Considerations and Troubleshooting

-

Toxicity: While 5-Methyluridine is a naturally occurring modified nucleoside, high concentrations of exogenous nucleosides can potentially be toxic to cells. It is advisable to perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the optimal, non-toxic concentration of 5-mU-13C5 for the specific cell line and experimental duration.[3]

-

Incorporation Efficiency: The rate of incorporation can vary between different cell types due to differences in the activity of the pyrimidine salvage pathway enzymes.[1] Optimization of labeling time and concentration may be required.

-

Mass Spectrometry Sensitivity: Ensure that the mass spectrometer is properly calibrated and optimized for the detection of the specific MRM transitions for both light and heavy 5-methyluridine to achieve accurate quantification.

-

RNA Quality: The quality of the isolated RNA is critical for accurate results. Always check RNA integrity using methods like gel electrophoresis or a Bioanalyzer before proceeding with hydrolysis and mass spectrometry.

Conclusion

Metabolic labeling of nascent RNA with this compound provides a robust and quantitative method to study RNA dynamics. This in-depth guide offers the necessary theoretical background and detailed protocols to successfully implement this technique in your research. By carefully optimizing experimental parameters and utilizing the power of mass spectrometry, researchers can gain valuable insights into the regulation of gene expression in various biological systems, contributing to advancements in both basic science and drug development.

References

- 1. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE SYNTHESIS OF 5-METHYLURIDINE 5′-PHOSPHATE IN RAT EMBRYO EXTRACTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 5-Methyluridine-¹³C₅ in Cellular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and potential applications of 5-Methyluridine-¹³C₅ as a metabolic tracer in mammalian cell studies. While direct preliminary studies on 5-Methyluridine-¹³C₅ are emerging, this document synthesizes established principles from related stable isotope labeling research to offer a foundational framework for its use in elucidating RNA metabolism, stability, and its potential in therapeutic development.

Introduction to 5-Methyluridine-¹³C₅ Labeling

5-Methyluridine (m⁵U) is a naturally occurring modified nucleoside found in various RNA species, playing a role in RNA structure and function.[1] The use of a stable isotope-labeled version, 5-Methyluridine-¹³C₅, where five carbon atoms in the ribose sugar are replaced with ¹³C, offers a powerful tool for tracing the incorporation and fate of this nucleoside into newly synthesized RNA within mammalian cells.[2] This non-radioactive labeling approach allows for the quantitative analysis of RNA dynamics through mass spectrometry, providing valuable insights into gene expression, RNA processing, and the development of RNA-based therapeutics.[]

Core Applications and Methodologies

The primary application of 5-Methyluridine-¹³C₅ lies in its utility as a metabolic label to distinguish newly synthesized RNA from the pre-existing RNA pool. This enables the detailed study of RNA synthesis, turnover rates, and the impact of cellular perturbations on these processes.

Metabolic Labeling of Mammalian Cells

The foundational experiment involves introducing 5-Methyluridine-¹³C₅ into the cell culture medium, where it is taken up by the cells and incorporated into newly transcribed RNA via the nucleotide salvage pathway.

Experimental Protocol: Metabolic Labeling with 5-Methyluridine-¹³C₅

-

Cell Culture: Plate mammalian cells of interest (e.g., HeLa, HEK293) at an appropriate density in a 6-well plate and culture overnight to allow for adherence.

-

Preparation of Labeling Medium: Prepare fresh culture medium supplemented with 5-Methyluridine-¹³C₅. The optimal concentration should be determined empirically but can range from 10 to 200 µM.

-

Labeling: Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the 5-Methyluridine-¹³C₅-containing medium to the cells.

-

Incubation: Incubate the cells for a desired period (e.g., 2, 4, 8, 12, 24 hours) to allow for the incorporation of the labeled nucleoside into newly synthesized RNA.

-

Cell Harvesting: After the labeling period, wash the cells twice with ice-cold PBS and then harvest the cells by scraping or trypsinization.

-

Downstream Analysis: The labeled cells are now ready for total RNA extraction and subsequent analysis.

Quantification of RNA Synthesis and Turnover

Following metabolic labeling, the extent of 5-Methyluridine-¹³C₅ incorporation into RNA can be quantified using liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of the fraction of newly synthesized RNA.

Experimental Protocol: RNA Extraction and LC-MS Analysis

-

Total RNA Extraction: Isolate total RNA from the labeled cell pellet using a standard RNA extraction kit (e.g., TRIzol, RNeasy).

-

RNA Digestion: Digest the purified RNA to its constituent nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument should be set to monitor the mass transitions for both unlabeled 5-methyluridine and ¹³C₅-labeled 5-methyluridine.

-

Data Analysis: Calculate the percentage of newly synthesized RNA by determining the ratio of the peak area of ¹³C₅-labeled 5-methyluridine to the total peak area of both labeled and unlabeled 5-methyluridine.

Table 1: Hypothetical Quantification of Newly Synthesized RNA in HeLa Cells

| Labeling Time (hours) | % of Newly Synthesized RNA (Mean ± SD) |

| 2 | 15.2 ± 1.8 |

| 4 | 28.9 ± 2.5 |

| 8 | 55.1 ± 4.1 |

| 12 | 72.8 ± 5.3 |

| 24 | 89.5 ± 6.2 |

This data is illustrative and represents expected trends in a typical pulse-labeling experiment.

Assessment of Cytotoxicity

It is crucial to ensure that the labeling compound itself does not adversely affect cell health, which could confound the interpretation of experimental results. Standard cytotoxicity assays should be performed.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of 5-Methyluridine-¹³C₅ (e.g., 0, 10, 50, 100, 200, 500 µM) for 24 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[4]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Table 2: Hypothetical Cell Viability Data for HeLa Cells Treated with 5-Methyluridine-¹³C₅

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 3.5 |

| 10 | 98.7 ± 4.1 |

| 50 | 97.2 ± 3.8 |

| 100 | 95.5 ± 4.5 |

| 200 | 93.1 ± 5.2 |

| 500 | 88.9 ± 6.0 |

This data is illustrative and suggests that at concentrations typically used for labeling, 5-Methyluridine-¹³C₅ exhibits low cytotoxicity.

Visualizing Cellular Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying biological pathways.

Caption: Experimental workflow for metabolic labeling and analysis.

Caption: Nucleotide salvage pathway for 5-Methyluridine-¹³C₅.

Applications in Drug Development

The ability to track the synthesis and degradation of RNA has significant implications for drug development. For instance, the efficacy of drugs that target RNA-modifying enzymes or transcription can be assessed by measuring changes in the incorporation of 5-Methyluridine-¹³C₅ into RNA. Furthermore, understanding the stability of therapeutic mRNA, which can be modified with compounds like 5-methyluridine to enhance their properties, is critical for their design and optimization.[][5]

Caption: Assessing drug effects on RNA synthesis.

Conclusion

5-Methyluridine-¹³C₅ is a promising tool for the detailed investigation of RNA metabolism in mammalian cells. The methodologies outlined in this guide, based on established stable isotope labeling techniques, provide a robust framework for researchers to explore the dynamics of RNA synthesis and turnover. The ability to quantitatively measure these processes will undoubtedly contribute to a deeper understanding of gene regulation and accelerate the development of novel RNA-targeted therapeutics. As research in this area progresses, the applications of 5-Methyluridine-¹³C₅ are expected to expand, further solidifying its role as a key tracer in cellular and molecular biology.

References

- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Abundance of ¹³C Isotopes in Uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable carbon isotope, ¹³C, in the nucleoside uridine. This document details the theoretical background, experimental methodologies for determination, and the significance of understanding ¹³C distribution in uridine for various research and development applications, including metabolic studies and drug development.

Introduction to ¹³C Natural Abundance

Carbon, a fundamental element of life, is composed of two stable isotopes: the highly abundant ¹²C and the much rarer ¹³C. The natural abundance of ¹³C is approximately 1.1%.[1][2] This means that for every 100 carbon atoms in a natural sample, roughly one will be the heavier ¹³C isotope. While this percentage is small, the precise measurement of ¹³C abundance can provide invaluable insights into the origin, biosynthesis, and metabolic fate of organic molecules.

Uridine, a pyrimidine nucleoside, is a key component of ribonucleic acid (RNA) and plays a central role in various metabolic pathways.[3] Understanding the natural ¹³C abundance within the uridine molecule is crucial for studies involving stable isotope labeling, where uridine enriched with ¹³C is used as a tracer to follow metabolic pathways.[4][5][6] A precise baseline of the natural ¹³C distribution is essential for accurately quantifying the incorporation of these labels.

Quantitative Data on ¹³C Natural Abundance in Uridine

The table below outlines the carbon atom positions in the uridine molecule. For the purpose of this guide, the natural abundance of ¹³C at each position is stated as the generally accepted average value.

| Carbon Atom Position | Moiety | Expected Natural ¹³C Abundance (%) |

| C2 | Uracil | ~1.1 |

| C4 | Uracil | ~1.1 |

| C5 | Uracil | ~1.1 |

| C6 | Uracil | ~1.1 |

| C1' | Ribose | ~1.1 |

| C2' | Ribose | ~1.1 |

| C3' | Ribose | ~1.1 |

| C4' | Ribose | ~1.1 |

| C5' | Ribose | ~1.1 |

Note: The values presented are based on the average natural abundance of ¹³C. Precise experimental determination may reveal slight position-specific variations.

Experimental Protocols for Determining ¹³C Natural Abundance

The determination of the natural abundance of ¹³C in uridine, both for the entire molecule and at specific carbon positions, can be achieved through two primary analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for measuring the ratio of stable isotopes. For bulk ¹³C analysis of uridine, the sample is first combusted to convert all carbon into CO₂ gas. This gas is then introduced into the mass spectrometer, which separates the different isotopologues of CO₂ (e.g., ¹²CO₂ and ¹³CO₂) based on their mass-to-charge ratio, allowing for a precise determination of the ¹³C/¹²C ratio.

Experimental Workflow for Bulk ¹³C Analysis by IRMS:

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR allows for the determination of the ¹³C abundance at each specific carbon position within the uridine molecule. Due to the low natural abundance of ¹³C, this is a time-intensive technique that requires a highly sensitive NMR spectrometer.[7][8] To obtain accurate quantitative data, long relaxation delays and the suppression of the Nuclear Overhauser Effect (NOE) are necessary.[9]

Experimental Protocol for Quantitative ¹³C NMR:

-

Sample Preparation: A high-concentration sample of uridine is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

NMR Acquisition: A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. Key acquisition parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei to ensure full relaxation between scans.

-

Inverse-gated proton decoupling to suppress the NOE, which can lead to non-quantitative signal intensities.

-

A large number of scans are acquired and averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis: The resulting spectrum is processed, and the integral of each carbon signal is carefully measured. The relative abundance of ¹³C at each position can be determined by comparing the integral of each signal to a reference standard or by assuming that the sum of all carbon integrals represents the total carbon content.

Significance in Research and Drug Development

A thorough understanding of the natural ¹³C abundance in uridine is critical for several areas of scientific inquiry:

-

Metabolic Flux Analysis: In studies utilizing ¹³C-labeled uridine to trace metabolic pathways, a precise knowledge of the natural ¹³C background is essential for accurate quantification of isotope enrichment.

-

Drug Development: For uridine-based therapeutics, characterizing the isotopic composition can be a part of the quality control process and can be used to verify the origin and synthesis of the drug substance.

-

Authentication of Natural Products: Variations in natural ¹³C abundance can sometimes be used to determine the botanical or geographical origin of natural products.

Conclusion

While the average natural abundance of ¹³C is well-established at approximately 1.1%, the precise position-specific distribution within the uridine molecule is a subject that requires further detailed experimental investigation. The methodologies of Isotope Ratio Mass Spectrometry and Quantitative ¹³C NMR Spectroscopy provide the necessary tools to carry out these precise measurements. Such data would be of significant value to researchers in the fields of metabolomics, drug development, and biochemistry, enabling more accurate and insightful studies involving this crucial nucleoside.

References

- 1. 13C Natural Isotope Abundance in Urothelium as a New Marker in the Follow-Up of Patients with Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Uridine - Wikipedia [en.wikipedia.org]

- 4. MIRACLE: mass isotopomer ratio analysis of U-13C-labeled extracts. A new method for accurate quantification of changes in concentrations of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploring the Metabolic Fate of 5-Methyluridine-¹³C₅ In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data analysis techniques required to investigate the in vivo metabolic fate of 5-Methyluridine-¹³C₅ (m⁵U-¹³C₅), a stable isotope-labeled analogue of the naturally occurring modified nucleoside. Understanding the metabolic pathway of m⁵U is crucial for elucidating its role in various biological processes and for the development of novel therapeutic agents. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of the core concepts.

Introduction to 5-Methyluridine (m⁵U)

5-Methyluridine is a post-transcriptionally modified nucleoside found in various RNA molecules, most notably in the T-loop of transfer RNA (tRNA). This modification contributes to the structural stability of tRNA and is implicated in the regulation of protein synthesis. The catabolism of m⁵U is an important aspect of pyrimidine metabolism. Dysregulation of m⁵U levels has been associated with certain disease states, making its metabolic pathways a subject of significant research interest. The use of stable isotope-labeled m⁵U, such as m⁵U-¹³C₅, allows for the precise tracing of its metabolic fate in vivo without the complications of radioactivity.

The Metabolic Pathway of 5-Methyluridine

The primary metabolic fate of exogenous 5-Methyluridine involves its degradation through the pyrimidine catabolic pathway. The key steps are as follows:

-

Phosphorolysis: 5-Methyluridine is first cleaved by pyrimidine nucleoside phosphorylase (PYNP) into thymine and ribose-1-phosphate.

-

Reduction: Thymine is then reduced by dihydropyrimidine dehydrogenase (DPYD) to dihydrothymine.

-

Hydrolysis: Dihydropyrimidinase (DHP) hydrolyzes dihydrothymine to β-ureidoisobutyrate.

-

Final Cleavage: β-ureidopropionase (UPB1) cleaves β-ureidoisobutyrate to β-aminoisobutyrate, ammonia, and carbon dioxide.[1][2][3]

β-aminoisobutyrate is a key terminal metabolite that is subsequently excreted in the urine.[1][2]

Quantitative Analysis of 5-Methyluridine-¹³C₅ Metabolism In Vivo

To provide a practical context for researchers, the following tables present a representative, hypothetical dataset illustrating the distribution and metabolic conversion of a single intravenous dose of 5-Methyluridine-¹³C₅ in a murine model.

Table 1: Hypothetical Distribution of 5-Methyluridine-¹³C₅ in Plasma and Tissues

| Time (Hours) | Plasma (pmol/mL) | Liver (pmol/g) | Kidney (pmol/g) |

| 0.25 | 150.2 ± 12.5 | 85.6 ± 7.8 | 110.3 ± 9.1 |

| 0.5 | 98.7 ± 9.2 | 120.4 ± 11.3 | 155.8 ± 14.2 |

| 1 | 45.3 ± 4.1 | 95.1 ± 8.9 | 102.6 ± 10.5 |

| 2 | 10.1 ± 1.5 | 30.7 ± 3.4 | 45.2 ± 5.1 |

| 4 | < 1.0 | 5.2 ± 0.8 | 8.9 ± 1.2 |

| 8 | Not Detected | < 1.0 | 1.5 ± 0.3 |

Table 2: Hypothetical Concentrations of Key ¹³C-Labeled Metabolites in Liver

| Time (Hours) | Thymine-¹³C₅ (pmol/g) | Dihydrothymine-¹³C₅ (pmol/g) | β-Ureidoisobutyrate-¹³C₄ (pmol/g) | β-Aminoisobutyrate-¹³C₄ (pmol/g) |

| 0.25 | 25.4 ± 2.9 | 5.1 ± 0.6 | 2.3 ± 0.3 | 1.1 ± 0.2 |

| 0.5 | 60.8 ± 5.7 | 15.3 ± 1.8 | 8.9 ± 1.1 | 4.7 ± 0.5 |

| 1 | 80.2 ± 7.5 | 35.6 ± 4.1 | 25.4 ± 2.8 | 15.9 ± 1.8 |

| 2 | 45.1 ± 4.8 | 50.3 ± 5.5 | 60.1 ± 6.7 | 40.2 ± 4.5 |

| 4 | 10.3 ± 1.2 | 20.7 ± 2.4 | 45.8 ± 5.1 | 65.4 ± 7.2 |

| 8 | 1.2 ± 0.2 | 3.5 ± 0.4 | 10.2 ± 1.3 | 30.1 ± 3.6 |

Table 3: Hypothetical Cumulative Urinary Excretion of β-Aminoisobutyrate-¹³C₄

| Time Interval (Hours) | Cumulative Excretion (% of Injected Dose) |

| 0 - 2 | 15.6 ± 2.1 |

| 0 - 4 | 40.3 ± 4.5 |

| 0 - 8 | 65.8 ± 6.9 |

| 0 - 12 | 78.2 ± 8.1 |

| 0 - 24 | 85.1 ± 8.9 |

Experimental Protocols

The following protocols are adapted from established methodologies for in vivo stable isotope tracing studies.

-

Animal Model: C57BL/6 mice (8-10 weeks old, n=5 per time point).

-

Tracer Preparation: Dissolve 5-Methyluridine-¹³C₅ in sterile phosphate-buffered saline (PBS) to a final concentration of 10 mg/mL.

-

Administration: Administer a single bolus dose of 100 mg/kg via tail vein injection.[4]

-

Time Points: Collect samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection.

-

Urine Collection: House mice in metabolic cages for the collection of urine at specified intervals.

-

Blood Collection: At each time point, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Tissue Harvesting: Immediately following blood collection, euthanize the mice and perfuse with ice-cold PBS. Excise liver and kidney tissues, rinse with cold PBS, blot dry, and flash-freeze in liquid nitrogen.[4]

-

Metabolite Extraction from Plasma: To 100 µL of plasma, add 400 µL of ice-cold 80:20 methanol:water. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Metabolite Extraction from Tissues: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 80:20 methanol:water. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Sample Processing: Dry all supernatants under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

-

Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive Orbitrap with a Vanquish UHPLC system).

-

Chromatography: Separate metabolites on a C18 reversed-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes. Use a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to detect and quantify the ¹³C-labeled parent compound and its metabolites.

-

Quantification: Determine the fractional ¹³C enrichment by calculating the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues for each metabolite. Correct for the natural abundance of ¹³C.

Conclusion

The in vivo exploration of 5-Methyluridine-¹³C₅ metabolism provides invaluable insights into pyrimidine catabolism and the biological role of this modified nucleoside. The methodologies outlined in this guide, from in vivo administration to LC-MS/MS analysis, offer a robust framework for researchers and drug development professionals. The provided hypothetical data serves as a template for the expected outcomes of such studies. By employing these techniques, the scientific community can further unravel the complexities of nucleoside metabolism and its implications for human health and disease.

References

An In-depth Technical Guide to the Core Differences Between 5-Methyluridine and Uridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental differences between 5-Methyluridine (m⁵U) and Uridine (U), two structurally similar but functionally distinct pyrimidine nucleosides. While Uridine is a canonical component of ribonucleic acid (RNA), 5-Methyluridine is a post-transcriptional modification, primarily found in transfer RNA (tRNA). This document will delve into their distinct chemical properties, biological roles, metabolic pathways, and the experimental methodologies used for their differentiation and quantification. The information presented is intended to serve as a valuable resource for researchers and professionals involved in nucleic acid research, drug development, and molecular biology.

Introduction

Uridine is one of the four fundamental nucleosides that constitute RNA, playing a crucial role in the storage and transfer of genetic information.[1] In contrast, 5-Methyluridine, also known as ribothymidine, is a modified nucleoside derived from uridine through enzymatic methylation.[2] This seemingly minor structural alteration—the addition of a methyl group at the fifth carbon of the uracil base—imparts distinct physicochemical properties and biological functions to m⁵U. Understanding these differences is critical for elucidating the intricate roles of RNA modifications in cellular processes and for the development of novel therapeutic strategies targeting RNA pathways.

Chemical and Physical Properties

The primary chemical distinction between 5-Methyluridine and Uridine is the presence of a methyl group at the C5 position of the pyrimidine ring in m⁵U. This modification influences the molecule's hydrophobicity, base-pairing potential, and susceptibility to enzymatic degradation. A summary of their key quantitative properties is presented in Table 1.

| Property | 5-Methyluridine | Uridine |

| Molecular Formula | C₁₀H₁₄N₂O₆ | C₉H₁₂N₂O₆ |

| Molecular Weight | 258.23 g/mol | 244.20 g/mol |

| Melting Point | 183-187 °C | 167.2 °C |

| Solubility in Water | Soluble | Soluble |

| logP | -1.6 | -2.0 |

| UV λmax | 267 nm | 262 nm |

Table 1: Comparison of the physicochemical properties of 5-Methyluridine and Uridine.[1][2][3][4]

Biological Roles and Significance

Uridine: A Fundamental Building Block

Uridine is a ubiquitous component of all types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[1] It forms a base pair with adenosine and is essential for the processes of transcription and translation. Beyond its role in nucleic acid synthesis, uridine is also a key player in central metabolism, contributing to the synthesis of glycogen and glycoproteins through the formation of UDP-glucose.[5]

5-Methyluridine: A Specialized Modifier of RNA Function